1DMe-Y8Fa
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Overview
Description
Preparation Methods
1DMe-Y8Fa is synthesized through a series of peptide synthesis steps. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
Chemical Reactions Analysis
1DMe-Y8Fa undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, affecting its properties and interactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1DMe-Y8Fa has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the effects of peptides on biological systems, including their interactions with receptors and enzymes.
Medicine: this compound has potential therapeutic applications due to its opiate-like properties, making it a candidate for pain management and other medical conditions.
Industry: The compound’s stability and resistance to enzymatic degradation make it suitable for use in various industrial applications, including drug development and biochemical research
Mechanism of Action
1DMe-Y8Fa exerts its effects by interacting with specific receptors in the body. It has been shown to act on neuropeptide FF receptors, modulating pain perception and intestinal motility. The compound’s mechanism of action involves binding to these receptors and influencing the signaling pathways associated with pain and gastrointestinal function .
Comparison with Similar Compounds
1DMe-Y8Fa is similar to other analogs of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, such as 3D-Y8Fa and 2D-Y8Fa. These compounds share similar structures and biological activities but differ in their specific amino acid sequences and modifications. The uniqueness of this compound lies in its stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications .
References
Properties
Molecular Formula |
C55H78N14O11 |
---|---|
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
2-[[1-[5-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H78N14O11/c1-32(2)28-44(68(3)53(79)37(56)29-35-18-20-36(70)21-19-35)52(78)67-42(31-34-14-8-5-9-15-34)50(76)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)49(75)63-38(16-10-26-62-55(60)61)48(74)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,75)(H,64,77)(H,65,76)(H,66,74)(H,67,78)(H4,60,61,62) |
InChI Key |
UQGBICZACVFETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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